molecular formula C12H8Cl4N2S2 B13483959 2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline

2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline

Cat. No.: B13483959
M. Wt: 386.1 g/mol
InChI Key: GKYVRMFWJJINHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline is a complex organic compound characterized by the presence of multiple chlorine atoms and an amino group This compound is notable for its unique structure, which includes a disulfanyl linkage between two dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline typically involves the formation of the disulfanyl bond between two dichlorophenyl groups. One common method involves the reaction of 6-amino-2,3-dichlorophenyl thiol with 3,4-dichloroaniline under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine, which facilitates the formation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced industrial techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline can undergo various types of chemical reactions, including:

    Oxidation: The disulfanyl bond can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to break the disulfanyl bond, yielding thiol derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline involves its interaction with various molecular targets. The disulfanyl bond can undergo redox reactions, which may play a role in its biological activity. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure.

    2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid: Another compound with a dichlorophenyl group.

Uniqueness

2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline is unique due to its disulfanyl linkage, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H8Cl4N2S2

Molecular Weight

386.1 g/mol

IUPAC Name

2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline

InChI

InChI=1S/C12H8Cl4N2S2/c13-5-1-3-7(17)11(9(5)15)19-20-12-8(18)4-2-6(14)10(12)16/h1-4H,17-18H2

InChI Key

GKYVRMFWJJINHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)SSC2=C(C=CC(=C2Cl)Cl)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.